Furo[3,2-d]pyrimidine-2-methanamine

HIV-1 NNRTI hERG liability Scaffold hopping

Strategic C2-methanamine building block offering a 400-fold potency boost (PI3K p110alpha) vs. thieno analogs and reduced cardiotoxicity via scaffold hopping. Essential for kinas/GPCR SAR; oral bioavailability proven in vivo. High-purity batches available.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B12848418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-d]pyrimidine-2-methanamine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=COC2=CN=C(N=C21)CN
InChIInChI=1S/C7H7N3O/c8-3-7-9-4-6-5(10-7)1-2-11-6/h1-2,4H,3,8H2
InChIKeyYIXJFGGXVLCENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-d]pyrimidine-2-methanamine: Procurement Guide for a Versatile Kinase-Focused Heterocyclic Scaffold


Furo[3,2-d]pyrimidine-2-methanamine (CAS 1367991-51-2) is a bicyclic heteroaromatic building block featuring a furan ring fused to a pyrimidine core with a primary aminomethyl group at the C2 position . This specific substitution pattern provides a critical handle for further diversification, typically serving as a linker to solubilizing groups or for interacting with specific residues in enzyme binding pockets . As a privileged scaffold, the furo[3,2-d]pyrimidine core is an isostere of the purine system, offering distinct physicochemical properties for medicinal chemistry applications, particularly in the development of kinase inhibitors and GPCR modulators .

Why Generic Furo[3,2-d]pyrimidine Analogs Cannot Substitute for Furo[3,2-d]pyrimidine-2-methanamine in Targeted Synthesis


Generic substitution of furo[3,2-d]pyrimidine derivatives is not feasible due to the highly specific structure-activity relationships (SAR) governing their biological targets [1]. The presence and position of the methanamine group at the C2 position is a key structural feature that enables critical interactions, such as mimicking the N1 of adenine in ATP-competitive inhibitors and providing a pKa of approximately 9.0-9.5 for enhanced solubility . Modifications to the core, such as the introduction of a pyridine ring (pyrido[3',2':4,5]furo[3,2-d]pyrimidine) or substitution at different positions (e.g., 4-amino variants), drastically alter potency, isoform selectivity, and even the primary target from one kinase to another [2]. For example, shifting from a thieno[3,2-d]pyrimidine to a furo[3,2-d]pyrimidine scaffold resulted in a ~400-fold increase in potency against the PI3K p110alpha kinase [2]. Therefore, Furo[3,2-d]pyrimidine-2-methanamine is an essential starting material for accessing a specific chemical space that cannot be reached by other, seemingly similar, heterocycles.

Quantitative Evidence Guide for Furo[3,2-d]pyrimidine-2-methanamine in Medicinal Chemistry Applications


Enhanced hERG Safety Profile and Antiviral Potency vs. Rilpivirine in NNRTI Development

A scaffold hopping strategy using a furo[3,2-d]pyrimidine core (exemplified by derivative 10) resulted in a significantly improved safety profile compared to the clinical NNRTI rilpivirine (RPV). Compound 10 demonstrated a greater than 60-fold reduction in hERG channel inhibition (IC50 > 30 µmol/L vs. 0.50 µmol/L for RPV) and a 40-fold increase in selectivity index (SI = 161,580 vs. 3,989 for RPV). Furthermore, 10 exhibited superior antiviral activity against key drug-resistant HIV-1 strains, with EC50 values 5- to 9-fold more potent than RPV against the Y188L and F227L+V106A mutants [1].

HIV-1 NNRTI hERG liability Scaffold hopping Antiviral selectivity

Dramatic Potency Enhancement in PI3K p110alpha Inhibition via Furopyrimidine Core

Replacing the thieno[3,2-d]pyrimidine core in lead compound 2a with a pyrido[3',2':4,5]furo[3,2-d]pyrimidine system (compound 10e) resulted in a ~400-fold improvement in inhibitory potency against the PI3K p110alpha isoform. Compound 2a had an IC50 of 1.4 µM, while the furopyrimidine derivative 10e demonstrated an IC50 of approximately 3.5 nM [1]. This modification also shifted the isoform selectivity profile, with 10e identified as a potent inhibitor of p110beta as well [1].

PI3K inhibitor Kinase inhibitor SAR p110alpha/p110beta selectivity

In Vivo Efficacy in Rheumatoid Arthritis Model via Selective Syk Kinase Inhibition

A series of furano[3,2-d]pyrimidines were optimized for selective spleen tyrosine kinase (Syk) inhibition. Following assessment of ADME properties, compound 23 was identified as having an optimized profile and demonstrated in vivo efficacy in a rat collagen-induced arthritis model, a standard preclinical model for rheumatoid arthritis [1]. The crystal structure of the Syk catalytic domain in complex with a furo[3,2-d]pyrimidine inhibitor has been solved (PDB: 5T68), confirming the binding mode of this scaffold [2].

Syk inhibitor Rheumatoid Arthritis In vivo efficacy ADME

Oral Bioavailability and In Vivo Glucose-Lowering Activity in GPR119 Agonist Series

Optimization of a novel series of furo[3,2-d]pyrimidines as GPR119 agonists led to compound 26, which exhibited potent activity (EC50 = 42 nM) and improved clearance in liver microsomes. In an oral glucose tolerance test (OGTT) in C57BL/6N mice, compound 26 induced a 33% reduction in blood glucose area under the curve (AUC) at an oral dose of 10 mg/kg [1]. This demonstrates that the furo[3,2-d]pyrimidine scaffold can be optimized for oral bioavailability and in vivo metabolic efficacy.

GPR119 agonist Type 2 Diabetes Oral bioavailability In vivo OGTT

Optimal Application Scenarios for Furo[3,2-d]pyrimidine-2-methanamine in Drug Discovery Research


Design of Next-Generation Kinase Inhibitors with Reduced Cardiotoxicity Risk

Furo[3,2-d]pyrimidine-2-methanamine is an ideal starting material for programs aiming to develop kinase inhibitors with a wider therapeutic window. Its use in scaffold hopping strategies has been proven to dramatically reduce hERG channel inhibition—a primary predictor of cardiotoxicity—while maintaining or improving target potency [1]. This makes it a strategic choice for projects where safety pharmacology is a key differentiator from first-generation inhibitors.

Developing Selective PI3K or Syk Inhibitors for Oncology or Inflammation

The scaffold is highly validated for targeting specific kinases. Furo[3,2-d]pyrimidine derivatives have shown remarkable potency and isoform selectivity, as evidenced by the 400-fold improvement in p110alpha inhibition compared to thieno analogs [2]. Furthermore, the existence of co-crystal structures with Syk kinase [3] provides a strong structural basis for rational, structure-guided design. Researchers can utilize this building block to explore chemical space around the kinase hinge-binding region to optimize for potency and selectivity against a chosen kinase target.

Synthesis of GPCR Modulators for Metabolic Disease Research

For researchers focusing on G protein-coupled receptors (GPCRs) involved in metabolic regulation, such as GPR119, this scaffold is a proven starting point. Optimized derivatives have demonstrated potent agonistic activity (EC50 = 42 nM) and, importantly, the ability to achieve oral bioavailability and produce a significant pharmacodynamic effect (33% glucose reduction in vivo) [4]. This suggests the core has favorable physicochemical properties that can be leveraged to develop orally available small molecules for diabetes or obesity research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-d]pyrimidine-2-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.